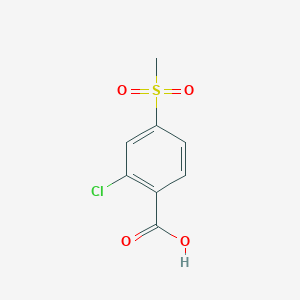

2-Chloro-4-(methylsulfonyl)benzoic acid

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-(methylsulfonyl)benzoic acid typically involves the oxidation of 2-Chloro-4-(methylsulfonyl)toluene. This reaction is catalyzed by copper(I) and nitric acid, which facilitates the benzylic oxidation process .

Industrial Production Methods: In an industrial setting, this compound can be synthesized by adding 2-Chloro-4-sulfonyl chloride benzoic acid chloride to an aqueous solution of sodium sulfite and sodium bicarbonate. The reaction is conducted at 40°C for 3 hours, followed by heating to 75°C. Chloroacetic acid and a small amount of sodium hydroxide are then added, and the mixture is refluxed at 105°C for 21 hours. The resulting product is filtered and dried .

化学反应分析

Types of Reactions: 2-Chloro-4-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other products.

Substitution: The chloro group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Reduction: Hydrogen gas and a palladium catalyst can be used for the reduction reactions.

Substitution: Sodium hydroxide and chloroacetic acid are used in substitution reactions to introduce new functional groups.

Major Products: The major products formed from these reactions include various derivatives of benzoic acid, depending on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Applications

2.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as a key intermediate in the synthesis of several APIs. For instance, it is involved in the production of thiamphenicol, an antibiotic used to treat bacterial infections. The synthesis process typically involves the oxidation of 2-chloro-4-methylsulfonyltoluene, which leads to the formation of 2-chloro-4-(methylsulfonyl)benzoic acid as a crucial step in generating thiamphenicol derivatives .

2.2 Case Study: Thiamphenicol Production

A study demonstrated the efficient synthesis of thiamphenicol using this compound. The method employed catalytic oxidation processes that minimized waste and reduced costs associated with raw materials. The yield of the final product was reported to be over 99% under optimized conditions, showcasing the effectiveness of this intermediate in pharmaceutical applications .

Agrochemical Applications

3.1 Herbicides and Pesticides

The compound is also utilized in the development of herbicides and pesticides. Its ability to modify biological pathways makes it suitable for creating effective agrochemical products that enhance crop protection against pests and diseases .

3.2 Case Study: Agrochemical Development

Research has indicated that derivatives of this compound exhibit significant herbicidal activity. In controlled trials, certain formulations demonstrated improved efficacy against common agricultural weeds, leading to increased crop yields and reduced reliance on traditional herbicides .

Chemical Synthesis and Methodologies

4.1 Synthetic Routes

Various synthetic methodologies have been developed to produce this compound efficiently:

- Catalytic Oxidation: This method involves using nitric acid and oxygen under controlled conditions to oxidize precursor compounds like 2-chloro-4-methylsulfonyltoluene .

- Chlorination Reactions: Chlorination of 4-methylsulfonyltoluene under acidic conditions has been explored as a pathway to synthesize this compound with high yields .

4.2 Table of Synthetic Methods

| Method | Key Features | Yield (%) |

|---|---|---|

| Catalytic Oxidation | Utilizes nitric acid; high efficiency | >99 |

| Chlorination | Simple procedure; effective for large scale | >90 |

Toxicological Studies and Safety Assessments

Recent studies have highlighted potential sensitization effects associated with exposure to derivatives such as 3-bromomethyl-2-chloro-4-(methylsulfonyl)benzoic acid, indicating the need for stringent safety measures during handling and application . Occupational health assessments have shown that exposure to certain derivatives can lead to allergic reactions, emphasizing the importance of safety protocols in industrial settings.

作用机制

The mechanism of action of 2-Chloro-4-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets in plants. It acts as an intermediate in the synthesis of herbicides, which inhibit essential enzymes in plants, leading to their death. The molecular pathways involved include the inhibition of photosynthesis and other vital processes in plants .

相似化合物的比较

Chemical Identity :

- CAS No.: 53250-83-2

- Molecular Formula : C₈H₇ClO₄S

- Molecular Weight : 234.65 g/mol

- Synonyms: 2-Chloro-4-methylsulfonylbenzoic acid, CMBA .

Physical Properties :

- Appearance: White to off-white crystalline powder .

- Melting Point**: 192–193°C .

- Solubility**: Limited solubility in water; soluble in polar organic solvents like dimethyl sulfoxide (DMSO) .

Synthesis :

Produced via sulfonation and oxidation of precursor aromatic compounds. Example: Reaction of 2-chloro-4-(chlorosulfonyl)benzoyl chloride with sodium chloroacetate yields 89% pure product .

Comparison with Structurally Similar Compounds

3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic Acid

- CAS No.: 120100-05-2

- Molecular Formula : C₉H₈BrClO₄S

- Molecular Weight : 327.57 g/mol

- Key Differences: Bromomethyl substitution increases molecular weight and reactivity.

- Applications : Specialized intermediate in drug synthesis .

3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic Acid

- CAS No.: Not explicitly listed (analogous to acifluorfen precursors)

- Molecular Formula : C₁₄H₈ClF₃O₃

- Key Differences :

4-Chloro-3-sulfamoylbenzoic Acid

- CAS No.: 35442-36-5 (related derivatives)

- Molecular Formula: C₇H₆ClNO₄S

- Key Differences :

2-Chloro-4-[(methylsulfonyl)amino]benzoic Acid

- CAS No.: 158579-73-8

- Molecular Formula: C₈H₈ClNO₄S

- Key Differences: Methylsulfonyl group attached via amino linkage alters electronic properties and target specificity. Potential use in enzyme inhibition studies .

Comparative Data Table

Key Findings and Insights

- Electronic Effects : Methylsulfonyl (-SO₂CH₃) groups enhance electron-withdrawing properties, stabilizing negative charges in intermediates .

- Substituent Impact : Bromine or trifluoromethyl groups increase molecular weight and alter bioactivity (e.g., pesticidal vs. therapeutic) .

- Safety Considerations : Brominated derivatives pose higher sensitization risks, necessitating stringent handling protocols .

生物活性

2-Chloro-4-(methylsulfonyl)benzoic acid (also known as CMBA) is a compound that has garnered attention in various fields, particularly in agricultural chemistry and toxicology. This article delves into its biological activity, focusing on its effects on human health, its role as a sensitizer, and its environmental impact.

- Chemical Formula : C8H7ClO4S

- Molecular Weight : 234.66 g/mol

- CAS Number : 120100-05-2

Sensitization and Allergic Reactions

Recent studies have identified this compound as a potential respiratory sensitizer. A notable case study involved workers exposed to this compound in a chemical manufacturing facility, where an outbreak of respiratory symptoms was reported. The findings indicated:

- Sensitization Rate : Approximately 8% among exposed workers, with rates as high as 25% in production areas.

- Symptoms : Included occupational asthma, rhinitis, and contact urticaria, confirmed through skin prick tests and specific inhalation challenges .

The biological mechanisms underlying the sensitization involve IgE-mediated responses. The low molecular weight of CMBA allows it to interact with proteins in the body, potentially leading to allergic reactions. The study highlighted the need for stringent exposure controls to mitigate health risks associated with this compound .

Environmental Impact

This compound is also recognized for its role as a metabolite of sulcotrione, a herbicide. Its environmental fate and toxicity have been assessed:

- Toxicity : Studies indicate that photoproducts of sulcotrione exhibit toxicity towards aquatic organisms such as Vibrio fischeri, highlighting potential ecological risks associated with its use .

- Leachability : The compound displays high mobility in soil and groundwater, raising concerns about its persistence in the environment .

Occupational Exposure Study

A comprehensive investigation was conducted at a BCMBA-producing factory:

- Participants : 85 exposed workers and 9 unexposed controls.

- Findings : Six cases of confirmed occupational asthma were documented, with challenge tests indicating that even low concentrations could provoke symptoms.

Agricultural Impact Study

Research on the transformation of sulcotrione into beneficial compounds for plant growth revealed that CMBA may play a role in enhancing root growth under specific conditions. This suggests a dual role where CMBA can be both beneficial and harmful depending on the context of exposure .

Data Tables

| Property | Value |

|---|---|

| Chemical Structure | Chemical Structure |

| Molecular Weight | 234.66 g/mol |

| CAS Number | 120100-05-2 |

| Sensitization Rate | 8% (up to 25% in high exposure areas) |

| Toxicity (Aquatic Life) | Toxic to Vibrio fischeri |

常见问题

Basic Questions

Q. What are the molecular identifiers and key physicochemical properties of 2-Chloro-4-(methylsulfonyl)benzoic acid?

- Answer : The compound is identified by CAS RN 53250-83-2 and 3397-62-4 . Its molecular formula is C₈H₇ClO₄S , with an exact mass of 258.0743 g/mol . Key functional groups include a benzoic acid core substituted with a chlorine atom at position 2 and a methylsulfonyl group at position 4. Physicochemical characterization typically employs nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm structure and purity .

Q. What are the standard laboratory synthesis protocols for this compound?

- Answer : A widely cited method involves:

Sulfonation : Reacting 2-chloro-4-sulfobenzoic acid with thionyl chloride (SOCl₂) to form 2-chloro-4-(chlorosulfonyl)benzoyl chloride .

Reduction and Hydrolysis : Treating the intermediate with sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) under reflux (75–80°C for 19–21 hours), followed by acidification with HCl to precipitate the product. Yields typically reach 85–89% with 85% purity .

- Key Reagents : Sodium sulfite (reducing agent), chloroacetic acid (alkylation agent), and ethyl acetate (extraction solvent) .

Q. Which analytical techniques are recommended for characterizing this compound?

- Answer :

- Structural Confirmation : NMR (¹H/¹³C), IR, and MS for functional group analysis .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection, optimized using a C18 column and acidic mobile phase (e.g., 0.1% phosphoric acid in acetonitrile/water) .

- Mass Accuracy : High-resolution mass spectrometry (HRMS) to confirm the exact mass (258.0743 g/mol) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity of this compound?

- Answer : Key variables include:

- Reagent Ratios : A 4:1 molar ratio of NaHCO₃ to substrate minimizes side reactions .

- Temperature Control : Maintaining 75–80°C during reduction ensures complete conversion of intermediates .

- Purification : Acidification to pH 2–3 followed by ethyl acetate extraction removes unreacted starting materials. Recrystallization from ethanol/water improves purity to >98% .

Q. What role does the methylsulfonyl group play in the biological activity of derivatives like Vismodegib?

- Answer : The methylsulfonyl moiety enhances binding affinity to the Smoothened (SMO) receptor by forming hydrogen bonds with key residues (e.g., Glu518). This group also improves metabolic stability by resisting oxidative degradation, as demonstrated in Vismodegib’s pharmacokinetic profile . Structure-activity relationship (SAR) studies show that replacing the sulfonyl group with smaller substituents reduces Hedgehog pathway inhibition by >50% .

Q. What challenges arise in achieving high purity (>98%) and how are they mitigated?

- Answer : Common issues include:

- By-Product Formation : Incomplete reduction of the chlorosulfonyl intermediate generates sulfonic acid derivatives. Mitigation: Strict pH control (7–9) during sodium sulfite treatment .

- Residual Solvents : Ethyl acetate traces are removed via vacuum drying or lyophilization .

- Analytical Validation : Use HPLC with a detection limit of 0.1% for impurity profiling .

Q. How is X-ray crystallography applied in structural analysis of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) using the SHELX software suite resolves the compound’s conformation and bond angles. For example:

- The dihedral angle between the benzene ring and sulfonyl group is ~15°, indicating moderate planarity .

- Hydrogen bonding between the carboxylic acid and sulfonyl oxygen stabilizes the crystal lattice .

Q. What degradation products form under acidic/basic conditions, and how are they identified?

- Answer :

- Acidic Hydrolysis : Cleavage of the sulfonyl group yields 2-chlorobenzoic acid (confirmed by MS at m/z 156.0112) .

- Basic Conditions : Nucleophilic displacement of chlorine generates 4-(methylsulfonyl)salicylic acid. LC-MS/MS with a Q-TOF analyzer identifies degradation pathways .

Q. What are the critical considerations for scaling up synthesis from lab to pilot scale?

- Answer : Challenges include:

属性

IUPAC Name |

2-chloro-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTWSFIIFMWHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201364 | |

| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53250-83-2 | |

| Record name | 2-Chloro-4-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53250-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053250832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。